Anticancer agent 111
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H60O4 |
|---|---|
Molecular Weight |
628.9 g/mol |
IUPAC Name |
(10R,13S,17R)-17-hydroxy-17-[(E)-4-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]but-2-enyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C42H60O4/c1-37-19-11-29(43)25-27(37)7-9-31-33(37)13-21-39(3)35(31)15-23-41(39,45)17-5-6-18-42(46)24-16-36-32-10-8-28-26-30(44)12-20-38(28,2)34(32)14-22-40(36,42)4/h5-6,25-26,31-36,45-46H,7-24H2,1-4H3/b6-5+/t31?,32?,33?,34?,35?,36?,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
ZJJCNRCQQQXOBE-QBXJIERBSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@]4(C/C=C/C[C@@]5(CCC6[C@@]5(CCC7C6CCC8=CC(=O)CC[C@]78C)C)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CC=CCC5(CCC6C5(CCC7C6CCC8=CC(=O)CCC78C)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Ofranergene Obadenovec: A Technical Guide to Molecular Targeting of Tumor Vasculature
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ofranergene obadenovec (VB-111) is an investigational gene therapy agent designed to selectively destroy the vasculature of solid tumors through a dual mechanism of action: targeted apoptosis of angiogenic endothelial cells and subsequent induction of a tumor-specific immune response. This technical guide provides an in-depth overview of the molecular underpinnings, preclinical validation, and clinical evaluation of ofranergene obadenovec, with a focus on its core function as a tumor vasculature targeting agent. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for the scientific community.
Molecular Design and Mechanism of Action
Ofranergene obadenovec is a non-replicating adenovirus 5 (Ad-5) vector engineered to deliver a pro-apoptotic transgene specifically to angiogenic endothelial cells.[1][2] This specificity is achieved through a modified murine pre-proendothelin-1 (PPE-1) promoter that is activated in developing endothelial cells.[1][3] The therapeutic payload is a chimeric gene encoding a fusion protein that combines the extracellular domain of the human Tumor Necrosis Factor Receptor 1 (TNFR1) with the intracellular death domain of the Fas receptor.[2]
The proposed mechanism of action unfolds in a two-pronged attack:
-
Vascular Disruption: Upon intravenous administration, the adenoviral vector transduces cells, but the PPE-1 promoter ensures that the Fas-TNFR1 transgene is expressed exclusively in angiogenic endothelial cells within the tumor microenvironment.[1][3] The abundance of TNF-α in the tumor milieu leads to the activation of the chimeric receptor, triggering the Fas signaling pathway and inducing apoptosis in these endothelial cells.[1] This targeted destruction of the tumor's blood supply leads to vascular disruption and subsequent tumor necrosis.[4]
-
Immune Activation: The viral vector itself can act as an adjuvant, stimulating an innate immune response.[5] Furthermore, the targeted cell death within the tumor is thought to release tumor-associated antigens, leading to the activation of a specific anti-tumor immune response.[5] This is evidenced by the infiltration of cytotoxic CD8+ T-cells into the tumor, transforming an immunologically "cold" tumor into a "hot" one.[2][4][5]
Preclinical Data
In Vitro Endothelial Cell Apoptosis
Preclinical studies demonstrated the selective pro-apoptotic activity of ofranergene obadenovec in endothelial cells.
| Cell Line | Treatment | Observation | Reference |
| Bovine Aortic Endothelial Cells (BAEC) | VB-111 (MOI 1,000) | Massive cell death by apoptosis | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VB-111 (MOI 1,000) | Massive cell death by apoptosis | [6] |
| Non-endothelial cells | VB-111 | No significant apoptosis | [6] |
In Vivo Tumor Growth Inhibition and Vascular Targeting
Xenograft mouse models were utilized to assess the anti-tumor efficacy and vascular targeting of ofranergene obadenovec.
| Tumor Model | Treatment | Tumor Growth Inhibition | Reduction in CD31 Staining (Vascular Density) | Reference |
| Follicular Thyroid Cancer Xenograft | VB-111 | 26.6% (P = 0.0596) | Significant (P < 0.05) | [3][6] |
| Papillary Thyroid Cancer Xenograft | VB-111 | 34.4% (P = 0.0046) | Significant (P < 0.05) | [3][6] |
| Anaplastic Thyroid Cancer Xenograft | VB-111 | 37.6% (P = 0.0249) | Significant (P < 0.05) | [3][6] |
| Lewis Lung Carcinoma | VB-111 | 72% reduction in tumor burden | Increased CD8 T-cell infiltration | [7] |
| Glioblastoma (U87MG-luc2) | VB-111 | Extended survival | Decreased vascular tumor density | [1] |
| Glioblastoma (U251-luc) | VB-111 | Extended survival | Decreased vascular tumor density | [1] |
Clinical Trial Data
Ofranergene obadenovec has been evaluated in several clinical trials, most notably in platinum-resistant ovarian cancer.
Phase I/II Study in Platinum-Resistant Ovarian Cancer (NCT01711970)
This study assessed the safety and efficacy of ofranergene obadenovec in combination with paclitaxel.
| Parameter | Therapeutic Dose Cohort (n=17) | Sub-therapeutic Dose Cohort | p-value | Reference |
| CA-125 GCIG Response Rate | 58% | - | - | [2] |
| Median Overall Survival (OS) | 16.6 months | 5.8 months | 0.028 | [2] |
Tumor specimens from treated patients showed infiltration of cytotoxic CD8+ T-cells in areas of apoptotic cancer cells.[2]
Phase III OVAL Study in Platinum-Resistant Ovarian Cancer (NCT03398655)
This larger, randomized, double-blind, placebo-controlled trial evaluated the addition of ofranergene obadenovec to paclitaxel.
| Parameter | Ofranergene Obadenovec + Paclitaxel (n=204) | Placebo + Paclitaxel (n=205) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 5.29 months | 5.36 months | 1.03 (0.83–1.29) | 0.7823 | [8] |
| Median Overall Survival (OS) | 13.37 months | 13.14 months | 0.97 (0.75–1.27) | 0.8440 | [8] |
| Objective Response Rate (RECIST 1.1) | 28.9% | 29.6% | - | - | [8] |
The study did not meet its primary endpoints of improving PFS or OS.[8]
Experimental Protocols
In Vitro Endothelial Cell Apoptosis Assay
Objective: To determine the specific pro-apoptotic effect of ofranergene obadenovec on endothelial cells.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) and a non-endothelial control cell line (e.g., HEK293) in appropriate media.
-
Viral Infection: Infect cells with ofranergene obadenovec at a specific multiplicity of infection (MOI), for example, 1000.
-
Incubation: Incubate the infected cells for a predetermined period (e.g., 48-72 hours) to allow for transgene expression and induction of apoptosis.
-
Apoptosis Detection: Assess apoptosis using a standard method such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Data Analysis: Quantify the percentage of apoptotic cells in the endothelial and non-endothelial cell populations.
In Vivo Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy and anti-angiogenic activity of ofranergene obadenovec in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant a human tumor cell line (e.g., a thyroid or ovarian cancer cell line) into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Administer ofranergene obadenovec intravenously at a specified dose and schedule. A control group should receive a vehicle control.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Immunohistochemistry: Fix, embed, and section the tumors. Perform immunohistochemical staining for CD31 to assess microvessel density.
-
Data Analysis: Compare tumor growth curves and microvessel density between the treatment and control groups.
Analysis of Tumor Infiltrating Lymphocytes
Objective: To assess the immunomodulatory effects of ofranergene obadenovec by quantifying immune cell infiltration into the tumor.
Methodology:
-
Sample Collection: Obtain tumor biopsies from patients before and after treatment with ofranergene obadenovec.
-
Tissue Processing: Formalin-fix and paraffin-embed the tumor tissue.
-
Immunohistochemistry: Section the tissue and perform immunohistochemical staining for CD8 (to identify cytotoxic T-lymphocytes).
-
Microscopy and Imaging: Scan the stained slides and acquire high-resolution digital images.
-
Quantification: Use image analysis software to quantify the number of CD8-positive cells per unit area of the tumor.
-
Data Analysis: Compare the levels of CD8+ T-cell infiltration before and after treatment.
Conclusion
Ofranergene obadenovec represents a novel and highly targeted approach to cancer therapy by specifically disrupting the tumor vasculature and inducing an anti-tumor immune response. While preclinical studies and early clinical trials showed promising results, the pivotal Phase III OVAL study in platinum-resistant ovarian cancer did not demonstrate a survival benefit. Further research is warranted to explore the potential of ofranergene obadenovec in other solid tumors, possibly in combination with other therapeutic modalities, and to identify predictive biomarkers that could help select patients most likely to respond to this innovative gene therapy. The detailed molecular mechanisms and experimental validation presented in this guide provide a solid foundation for future investigations in this area.
References
- 1. Safety and efficacy of VB-111, an anticancer gene therapy, in patients with recurrent glioblastoma: results of a phase I/II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ofranergene obadenovec (VB-111) in platinum-resistant ovarian cancer; favorable response rates in a phase I/II study are associated with an immunotherapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of VB-111, a Novel Antiangiogenic Virotherapeutic, in Thyroid Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proactiveinvestors.com [proactiveinvestors.com]
- 5. researchgate.net [researchgate.net]
- 6. VB-111 for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VB-111 (ofranergene obadenovec) in combination with nivolumab in patients with microsatellite stable colorectal liver metastases: a single center, single arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VB-111 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VB-111 (ofranergene obadenovec) is an investigational, first-in-class targeted anti-cancer gene therapy agent designed to treat a range of solid tumors.[1] It is a unique biologic that employs a dual mechanism of action, combining the blockade of tumor vasculature with the induction of an anti-tumor immune response.[2][3] VB-111 is based on a non-replicating adenovirus 5 (Ad-5, E1-deleted) vector that carries a pro-apoptotic human Fas-chimera transgene.[4][5] This transgene is specifically expressed in angiogenic endothelial cells, leading to their targeted apoptosis and subsequent disruption of the tumor's blood supply.[3][6] Furthermore, this process is believed to stimulate an immune response against the tumor.[4][5]
These application notes provide a detailed protocol for the administration of VB-111 in mouse xenograft models, a critical step in the preclinical evaluation of this novel therapeutic agent.
Mechanism of Action
VB-111's dual mechanism of action involves two key processes:
-
Anti-angiogenic/Vascular Disruption: VB-111 utilizes a modified murine pre-proendothelin promoter (PPE-1-3x) to drive the expression of a Fas-chimera transgene specifically in angiogenic endothelial cells.[5] The expressed Fas-chimera receptor, upon activation, initiates the apoptotic cascade within these cells, leading to the destruction of the tumor's blood vessels and subsequent tumor starvation.[3][6]
-
Induction of Anti-Tumor Immunity: The targeted apoptosis of endothelial cells is thought to create a pro-inflammatory microenvironment within the tumor. This can lead to the recruitment and activation of immune cells, such as CD8+ T cells, transforming an immunologically "cold" tumor into a "hot" one, thereby enabling the host's immune system to attack the cancer cells.[2][4][7]
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies of VB-111 in mouse xenograft models.
| Parameter | Details | Reference |
| Animal Model | Athymic Nude Mice | [6] |
| Tumor Cell Lines | U87MG, U251 (Glioblastoma) | [6] |
| FTC-133 (Follicular Thyroid Cancer), Lam-1 (Papillary Thyroid Cancer), KTC-3 (Anaplastic Thyroid Cancer) | [4] | |
| VB-111 Dosage | 1x10^11 Viral Particles (VPs) per mouse | [6] |
| Administration Route | Intravenous (IV) via lateral tail vein | [6] |
| Administration Volume | 100 µl | [6] |
| Treatment Schedule | Single dose | [6] |
| Tumor Implantation | Intracranial | [6] |
| Tumor Volume Measurement | Calculated using the formula: Volume = 0.5236 x (length x width x height) | [4] |
| Observed Efficacy | - Significant prolongation of survival in athymic rats and mice. | [6] |
| - Inhibition of tumor growth in thyroid cancer models: 26.6% (Follicular), 34.4% (Papillary), 37.6% (Anaplastic). | [4] | |
| - Maximum decrease of 23% in vascular surface area by week 3 in a glioblastoma model. | [6] |
Experimental Protocols
I. Cell Culture and Preparation for Implantation
-
Cell Culture: Culture the desired human tumor cell line (e.g., U87MG for glioblastoma, FTC-133 for thyroid cancer) in the appropriate complete growth medium as recommended by the supplier. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using a standard trypsinization procedure.
-
Cell Viability and Counting: Resuspend the harvested cells in a serum-free medium or phosphate-buffered saline (PBS). Determine cell viability and count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Cell Pellet and Resuspension: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1 x 10^7 cells/ml). Keep the cell suspension on ice until injection.
II. Mouse Xenograft Model Establishment
-
Animal Model: Use athymic nude mice (4-6 weeks old). Allow the mice to acclimatize for at least one week before any experimental procedures.
-
Tumor Cell Implantation (Subcutaneous Model):
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and disinfect the injection site on the flank of the mouse.
-
Inject 100 µl of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank.
-
For enhanced tumor take, cells can be resuspended in a mixture of medium and Matrigel® (1:1 ratio).
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure the tumor dimensions (length, width, and height) every 3 days using digital calipers.
-
Calculate the tumor volume using the formula: Volume = 0.5236 x (length x width x height) .[4]
-
Initiate VB-111 treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
III. VB-111 Administration
-
VB-111 Preparation: Thaw the vial of VB-111 on ice. Dilute the viral stock to the desired concentration (1x10^12 VPs/ml) using sterile PBS.
-
Animal Restraint: Place the mouse in a suitable restraint device to immobilize the tail.
-
Tail Vein Dilation: To facilitate injection, warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes. This will cause the lateral tail veins to dilate.
-
Intravenous Injection:
-
Disinfect the tail with an alcohol wipe.
-
Using a 27-30 gauge needle attached to a 1 ml syringe, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject 100 µl of the VB-111 solution (1x10^11 VPs).
-
If the injection is successful, there should be no resistance, and the vein should blanch.
-
If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.
-
-
Post-Injection Monitoring: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
IV. Efficacy Evaluation
-
Tumor Volume Measurement: Continue to measure tumor volumes every 3 days as described in section II.3.
-
Body Weight: Monitor the body weight of the mice 2-3 times a week as an indicator of general health and potential toxicity.
-
Survival: Record the date of death or euthanasia for each mouse to determine the overall survival. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant distress, in accordance with institutional animal care and use guidelines.
-
Immunohistochemistry (Optional): At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin. Tumor sections can then be stained for markers of angiogenesis (e.g., CD31) and immune cell infiltration (e.g., CD8) to assess the biological effects of VB-111.[4]
Visualizations
VB-111 Signaling Pathway
Caption: VB-111 dual-action signaling pathway.
Experimental Workflow
Caption: Experimental workflow for VB-111 administration.
References
- 1. VBL Therapeutics Announces Patient Dosing Initiated in Randomized, Controlled and Blinded Trial of VB-111 in Patients with Recurrent Glioblastoma Multiforme - BioSpace [biospace.com]
- 2. VBL Presents New Data on Potential of VB-111 to Stimulate the Immune System and Drive Immune Cells to Infiltrate Tumor Microenvironment | santé log [santelog.com]
- 3. A randomized controlled phase III study of VB-111 combined with bevacizumab vs bevacizumab monotherapy in patients with recurrent glioblastoma (GLOBE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of VB-111, an anticancer gene therapy, in patients with recurrent glioblastoma: results of a phase I/II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Dose-Escalation Study of VB-111, an Antiangiogenic Virotherapy, in Patients with Advanced Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. Ofranergene obadenovec (VB-111) in platinum-resistant ovarian cancer; favorable response rates in a phase I/II study are associated with an immunotherapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Lentiviral Vector System for Ofranergene Obadenovec
Disclaimer: Ofranergene obadenovec (VB-111), as developed and clinically tested by VBL Therapeutics, is based on a non-replicating adenovirus 5 vector.[1][2] The following documentation describes the design, production, and application of a hypothetical third-generation lentiviral vector system for delivering the ofranergene obadenovec transgene for research and development purposes. Lentiviral vectors are a valuable tool for stable gene integration and long-term expression, offering a different set of experimental possibilities compared to adenoviral vectors.[3][4]
Introduction to Ofranergene Obadenovec
Ofranergene obadenovec is an anti-cancer gene therapy candidate designed with a dual mechanism of action: targeted disruption of tumor vasculature and induction of an anti-tumor immune response.[5][6] The therapeutic transgene is specifically expressed in angiogenic endothelial cells, leading to apoptosis of these cells and subsequent tumor necrosis and immune infiltration.[7][8]
Core Components:
-
Vector: The clinically tested vector is an E1-deleted, non-replicating adenovirus type 5.[6] This document will detail a lentiviral-based system.
-
Promoter: A modified murine pre-proendothelin-1 (PPE-1-3x) promoter provides tissue-specific expression in angiogenic endothelial cells.[1][9]
-
Transgene: A chimeric gene encoding a fusion protein that combines the extracellular and intramembrane domains of the human TNF receptor 1 (TNFR1) with the intracellular signaling domain of the Fas receptor (Fas).[9][10] This design creates a "death receptor" that is activated by TNF-α, which is abundant in the tumor microenvironment.[1]
Lentiviral Vector Design for Ofranergene Obadenovec
A third-generation lentiviral vector system is employed for enhanced safety. This system splits the viral components across four separate plasmids to minimize the risk of generating replication-competent lentivirus.[11]
-
Transfer Plasmid: Contains the transgene cassette flanked by lentiviral Long Terminal Repeats (LTRs). The cassette includes:
-
Promoter: The PPE-1-3x promoter to drive expression specifically in angiogenic endothelial cells.
-
Transgene: The Fas-TNFR1 chimeric death receptor gene.
-
WPRE: Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element to enhance transgene expression.
-
SIN-LTR: A self-inactivating Long Terminal Repeat with a deletion in the U3 region to prevent transcription from the integrated provirus, enhancing safety.[4]
-
-
Packaging Plasmids:
-
pMDLg/pRRE: Encodes Gag and Pol proteins.
-
pRSV-Rev: Encodes the Rev protein.
-
-
Envelope Plasmid:
-
pMD2.G: Encodes the VSV-G envelope protein, which allows for broad tropism in transducing a wide range of cell types.
-
Caption: Structure of the lentiviral transfer plasmid for ofranergene obadenovec.
Signaling Pathway and Mechanism of Action
The ofranergene obadenovec transgene product induces apoptosis in targeted cells through a dual-action mechanism. The vector delivers the transgene to angiogenic endothelial cells. In the tumor microenvironment, TNF-α binds to the TNFR1 domain of the chimeric protein, activating the intracellular Fas domain and initiating the caspase cascade, leading to apoptosis. This vascular disruption leads to tumor necrosis and releases tumor antigens. The viral vector itself can act as an adjuvant, attracting immune cells and turning an immunologically "cold" tumor "hot".[5][8]
Caption: Dual mechanism of action for ofranergene obadenovec.
Experimental Protocols
This protocol describes the transient transfection of HEK293T cells to produce lentiviral particles.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Transfer plasmid (pLV-PPE-1-FasTNFR1)
-
Packaging plasmids (pMDLg/pRRE, pRSV-Rev)
-
Envelope plasmid (pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM
-
0.45 µm filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 15 cm dishes to reach 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each 15 cm dish, prepare a DNA mixture in a sterile tube with the four plasmids in the following ratio: 10 µg transfer plasmid, 5 µg pMDLg/pRRE, 2.5 µg pRSV-Rev, and 3 µg pMD2.G.
-
Add the DNA mixture to 1 mL of Opti-MEM.
-
In a separate tube, add transfection reagent to 1 mL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent tubes, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells.
-
Harvest:
-
48 hours post-transfection, collect the cell culture supernatant.
-
Centrifuge at 3,000 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
A second harvest can be performed at 72 hours post-transfection.
-
-
Concentration (Optional but Recommended):
-
Concentrate the viral supernatant using ultracentrifugation (e.g., 25,000 rpm for 90 minutes) or a commercially available concentration reagent.
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Caption: Experimental workflow for lentivirus production.
This protocol determines the number of viral genomes (vg) per mL.
Materials:
-
Lentiviral stock
-
Viral RNA/DNA extraction kit
-
Reverse transcriptase
-
qPCR master mix
-
Primers targeting a region of the transfer plasmid (e.g., WPRE).
-
Plasmid standard curve of known concentration.
Procedure:
-
Standard Curve: Prepare serial dilutions of the transfer plasmid of known concentration to generate a standard curve (e.g., 10^8 to 10^2 copies/µL).
-
Nucleic Acid Extraction: Extract viral RNA from a known volume of the lentiviral stock. Include a DNase treatment step to remove plasmid DNA contamination.
-
Reverse Transcription: Synthesize cDNA from the extracted viral RNA.
-
qPCR:
-
Set up qPCR reactions for the standards, cDNA samples, and no-template controls.
-
Use primers and a probe specific to the WPRE or another region of the transgene cassette.
-
Run the qPCR program.
-
-
Calculation:
-
Generate a standard curve by plotting the Ct values against the log of the copy number.
-
Determine the copy number in your samples using the standard curve.
-
Calculate the viral titer (vg/mL) based on the initial volume of viral stock used for extraction.
-
Clinical Trial Data for Ofranergene Obadenovec (Adenoviral Vector)
The following tables summarize data from the Phase III OVAL study, which evaluated ofranergene obadenovec (delivered via an adenoviral vector) in combination with paclitaxel for platinum-resistant ovarian cancer.[9][12][13]
Table 1: Patient Demographics and Baseline Characteristics (OVAL Study)
| Characteristic | Ofranergene Obadenovec + Paclitaxel (n=204) | Placebo + Paclitaxel (n=205) |
| Median Age, years | 63 | 62 |
| Prior Lines of Therapy, median (range) | 3 (1-5) | 3 (1-5) |
| Patients with ≥3 Prior Lines | 62% | 62% |
Data sourced from clinical trial NCT03398655.[13][14]
Table 2: Efficacy Outcomes (OVAL Study)
| Endpoint | Ofranergene Obadenovec + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 5.29 months | 5.36 months | 1.03 (0.83–1.29) | 0.7823 |
| Median Overall Survival (OS) | 13.37 months | 13.14 months | 0.97 (0.75–1.27) | 0.8440 |
| Objective Response Rate (ORR) | 28.9% | 29.6% | N/A | N/A |
| CA-125 Response Rate | 41.1% | 49.4% | N/A | N/A |
Results from the randomized, double-blind, placebo-controlled Phase III trial indicated that the addition of ofranergene obadenovec to paclitaxel did not improve PFS or OS.[2][9][12]
Table 3: Common Treatment-Related Adverse Events (>10% in Ofra-vec Arm)
| Adverse Event | Ofranergene Obadenovec + Paclitaxel | Placebo + Paclitaxel |
| Chills | 48% | 3% |
| Pyrexia (Fever) | 45% | 4% |
| Nausea | 32% | 29% |
| Fatigue | 29% | 27% |
| Vomiting | 20% | 15% |
| Headache | 18% | 8% |
The safety profile was characterized by transient flu-like symptoms, consistent with an adenovirus-based therapy.[9][15]
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Lentiviral Vectors for Gene Therapy of Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VB-111 (ofranergene obadenovec) in combination with nivolumab in patients with microsatellite stable colorectal liver metastases: a single center, single arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Science & Pipeline – VBL Therapeutics [candyarsenic.com]
- 9. Randomized controlled phase III trial of weekly paclitaxel ± ofranergene obadenovec (VB-111) for platinum-resistant ovarian cancer (OVAL Study/GOG 3018). - ASCO [asco.org]
- 10. Ofranergene obadenovec - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Ofranergene Obadenovec With Weekly Paclitaxel for Platinum-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. onclive.com [onclive.com]
Application Note: Quantifying Tumor Response to VB-111 Treatment In Vivo
Introduction
VB-111 (ofranergene obadenovec) is a first-in-class targeted anti-cancer viral-based gene therapy. It is a non-replicating adenovirus 5 (Ad-5) vector that carries a proprietary murine pre-proendothelin-1 (PPE-1-3x) promoter, which is specifically activated in angiogenic endothelial cells.[1][2] This promoter drives the expression of a Fas-chimera transgene, leading to targeted apoptosis of the tumor's neovasculature. VB-111 has a dual mechanism of action: it disrupts the tumor blood supply and induces a tumor-directed immune response, characterized by the infiltration of CD8+ T-cells.[3][4][5] Accurate and comprehensive quantification of tumor response to VB-111 is critical for evaluating its efficacy in both preclinical and clinical settings. This document provides detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals.
Mechanism of Action
VB-111's therapeutic effect is achieved through a dual-pronged attack on the tumor microenvironment:
-
Anti-angiogenic/Vascular Disruption : The Ad-5 vector delivers the genetic payload to angiogenic endothelial cells. The PPE-1-3x promoter ensures that the Fas-chimera transgene is expressed exclusively in these cells.[2][6] This expression leads to the activation of the Fas apoptotic pathway, causing targeted cell death of the tumor's blood vessel lining, which in turn leads to tumor starvation and necrosis.[6][7]
-
Induction of Anti-Tumor Immunity : The viral vector itself can act as an immune adjuvant.[2] Following the initial vascular disruption and apoptosis of tumor cells, tumor antigens are released. This, combined with the viral presence, facilitates an immune response, leading to the recruitment and activation of cytotoxic CD8+ T-cells that specifically target and kill cancer cells.[5][8] This process can effectively turn immunologically "cold" tumors "hot".[5]
Protocols for Quantifying Preclinical In Vivo Response
Preclinical evaluation of VB-111 has been conducted in various xenograft mouse models, including thyroid, lung, melanoma, and glioblastoma cancers.[1][4]
Protocol 1: Xenograft Tumor Model and Treatment
This protocol describes the establishment of a subcutaneous xenograft model to assess the efficacy of VB-111.
Materials:
-
Cancer cell line of interest (e.g., follicular, papillary, or anaplastic thyroid cancer cells)
-
Immunocompromised mice (e.g., nude mice)
-
Phosphate-Buffered Saline (PBS)
-
VB-111 and control virus (e.g., Ad-PPE)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in sterile PBS or an appropriate medium.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a palpable size, typically 50-100 mm³.[1]
-
Randomly assign mice into treatment and control groups (n=10 per group is common).[1]
-
Administer a single intravenous (IV) tail vein injection of VB-111 (e.g., 10¹¹ viral particles in 100 µL) to the treatment group.[1]
-
Administer the control virus to the control group using the same method.
-
Monitor animal health and tumor size regularly.
Protocol 2: Tumor Volume Measurement
Procedure:
-
Measure the tumor dimensions every 3 days using a digital caliper.[1]
-
Record the length (l), width (w), and height (h) of the tumor.
-
Calculate the tumor volume using the formula: V = 0.5236 × (l × w × h) .[1]
-
Plot the average tumor volume for each group over time to visualize tumor growth inhibition.
-
At the end of the study, calculate the percentage of tumor growth inhibition.
Protocol 3: Immunohistochemistry (IHC) for Microvessel Density and Immune Infiltration
This protocol is used to assess the biological effects of VB-111 on the tumor microenvironment at the study endpoint.
Procedure:
-
Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
For Microvessel Density:
-
Perform antigen retrieval.
-
Incubate sections with a primary antibody against CD31, an endothelial cell marker.[4][9]
-
Incubate with a suitable secondary antibody and use a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the number of CD31-positive vessels per high-power field to determine the reduction in angiogenic activity.[9][10]
-
-
For Immune Cell Infiltration:
Preclinical Data Summary
The following table summarizes quantitative data from a key preclinical study of VB-111 in thyroid cancer xenograft models.[9]
| Thyroid Cancer Model | Tumor Growth Inhibition (%) | P-value | Key Finding: Reduction in Angiogenesis |
| Follicular | 26.6% | 0.0596 | Significant reduction in CD31 staining (P < 0.05)[9] |
| Papillary | 34.4% | 0.0046 | Significant reduction in CD31 staining (P < 0.05)[9] |
| Anaplastic | 37.6% | 0.0249 | Significant reduction in CD31 staining (P < 0.05)[9] |
Protocols for Quantifying Clinical Response
In clinical trials, tumor response is quantified using standardized imaging criteria, biomarkers, and survival endpoints. VB-111 has been evaluated in patients with recurrent glioblastoma, platinum-resistant ovarian cancer, and other advanced solid tumors.[6][8]
Protocol 4: Clinical Efficacy Assessment
1. Imaging-Based Assessment:
-
Method: Use imaging modalities such as Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) to assess tumor burden.[2][11]
-
Frequency: Perform scans at baseline and periodically during treatment (e.g., every 56-day cycle).[2]
-
Quantification: Evaluate tumor response based on the Response Evaluation Criteria in Solid Tumors (RECIST) . This involves measuring the sum of the longest diameters of target lesions to classify response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).
-
Advanced Quantification: For specific cancers like recurrent glioblastoma, contrast-enhanced T1-weighted digital subtraction MRI can be used to quantify tumor volume more precisely.[11]
2. Biomarker Assessment (Ovarian Cancer):
-
Method: Measure serum levels of Cancer Antigen 125 (CA-125), a key biomarker for ovarian cancer.[12]
-
Frequency: Collect blood samples at baseline and throughout the treatment course.
-
Quantification: A response is typically defined as a 50% or greater reduction in CA-125 levels from baseline (GCIG criteria).[8][12] This response has been shown to correlate with a survival benefit.[5][13]
3. Survival Endpoints:
-
Progression-Free Survival (PFS): The time from the start of treatment until tumor progression or death from any cause.
-
Overall Survival (OS): The time from the start of treatment until death from any cause. These are primary endpoints in many Phase III trials.[14]
4. Post-Treatment Correlatives:
-
Fever: Post-treatment fever has been observed as a common side effect and a potential marker for a positive immune response to VB-111, correlating with better survival outcomes.[5][14]
-
Biopsies: When feasible, tumor biopsies taken after treatment can be analyzed via IHC to confirm the infiltration of cytotoxic CD8+ T-cells, linking the clinical response to the drug's immune-mediated mechanism of action.[5][8]
Clinical Data Summary
The following tables summarize key quantitative outcomes from clinical trials of VB-111.
Table 1: Phase I/II Study of VB-111 + Paclitaxel in Platinum-Resistant Ovarian Cancer [5][8]
| Metric | Therapeutic Dose Cohort (n=17) | Sub-Therapeutic Dose Cohort (n=4) | P-value |
| CA-125 Response Rate | 58% | N/A | N/A |
| Median Overall Survival (OS) | 16.6 months (498 days) | 5.8 months (173 days) | 0.028 |
Table 2: Data from Various VB-111 Clinical Trials
| Trial / Cancer Type | Phase | Key Efficacy Endpoint & Result | Reference |
| OVAL (Phase III) / Platinum-Resistant Ovarian Cancer | III | Interim analysis met pre-specified criteria of at least 10% higher CA-125 response rate vs. control.[12] | [12] |
| OVAL (Phase III Final) / Platinum-Resistant Ovarian Cancer | III | Did not meet primary endpoints of improving PFS or OS. Median PFS was 5.29 months (vs. 5.36 placebo); Median OS was 13.37 months (vs. 13.14 placebo). | [14] |
| Phase I/II / Recurrent Glioblastoma | I/II | In patients with small tumors (<25mL), priming with VB-111 before combination with bevacizumab showed a significant OS advantage (15 mo vs. 7-8.5 mo).[11] | [11] |
| Phase I / Advanced Solid Tumors | I | Evidence of anti-tumor activity and superior OS in the highest dose cohort (1 x 10¹³ VPs) compared to lower doses. | [6] |
References
- 1. Antitumor Activity of VB-111, a Novel Antiangiogenic Virotherapeutic, in Thyroid Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. VB-111 (ofranergene obadenovec) in combination with nivolumab in patients with microsatellite stable colorectal liver metastases: a single center, single arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Ofranergene obadenovec (VB-111) in platinum-resistant ovarian cancer; favorable response rates in a phase I/II study are associated with an immunotherapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Antitumor Activity of VB-111, a Novel Antiangiogenic Virotherapeutic, in Thyroid Cancer Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovariancancernewstoday.com [ovariancancernewstoday.com]
- 13. Promising treatment for ovarian cancer reaches final stages of clinical trials [researchoutreach.org]
- 14. oncologynewscentral.com [oncologynewscentral.com]
Application Notes and Protocols: Synergistic Combination of VB-111 (Ofranergene Obadenovec) with Chemotherapy
Introduction
VB-111 (ofranergene obadenovec, or ofra-vec) is an investigational, non-replicating adenoviral vector-based gene therapy designed with a dual mechanism of action for the treatment of solid tumors.[1][2][3] It selectively targets angiogenic blood vessels, leading to vascular disruption, and stimulates an anti-tumor immune response.[3][4] The therapy consists of an Adenovirus 5 vector carrying a pro-apoptotic transgene (a Fas-tumor necrosis factor receptor 1 chimera) under the control of a murine pre-proendothelin-1 (PPE-1-3x) promoter, which is specifically activated in angiogenic endothelial cells.[1][3] The rationale for combining VB-111 with traditional chemotherapy, such as paclitaxel, is to leverage these dual mechanisms to create a synergistic anti-tumor effect: VB-111 attacks the tumor's blood supply and recruits immune cells, while chemotherapy directly targets cancer cells.[2][5] Preclinical studies identified synergistic effects when VB-111 was combined with chemotherapeutic agents.[5] Clinical investigations have primarily focused on its use in platinum-resistant ovarian cancer (PROC) and recurrent glioblastoma (rGBM).[6][7]
Mechanism of Action and Hypothesized Synergy
VB-111's therapeutic strategy is twofold:
-
Targeted Vascular Disruption: Upon intravenous administration, the adenoviral vector targets endothelial cells of the tumor neovasculature. The PPE-1-3x promoter drives the expression of the Fas-TNFR1 transgene specifically in these cells, inducing targeted apoptosis. This leads to the destruction of the tumor's blood supply, inhibiting tumor growth.[2][8]
-
Anti-Tumor Immune Activation: The adenoviral vector acts as an immunogenic agent, triggering an inflammatory response within the tumor microenvironment. This response is characterized by the infiltration of cytotoxic CD8+ T-cells, which can then recognize and attack tumor cells.[3][4][6]
The proposed synergy with chemotherapy operates on two levels:
-
Enhanced Drug Delivery: By disrupting tumor vasculature, VB-111 may increase vessel permeability, potentially improving the delivery and efficacy of co-administered cytotoxic agents like paclitaxel.
-
Coordinated Immuno-Oncologic Attack: Chemotherapy-induced cancer cell death can release tumor-associated antigens. These antigens can then be presented to the CD8+ T-cells recruited by VB-111, leading to a more robust and specific anti-tumor immune response.
Data Presentation: Summary of Clinical Trials
Clinical trials investigating VB-111 in combination with chemotherapy have yielded mixed results. Early phase trials showed significant promise, particularly in platinum-resistant ovarian cancer. However, these findings were not replicated in a large-scale Phase 3 study.
Table 1: Phase 1/2 Study of VB-111 + Paclitaxel in Platinum-Resistant Ovarian Cancer (NCT01711970)
| Parameter | Sub-Therapeutic Dose Cohort | Therapeutic Dose Cohort | Reference |
|---|---|---|---|
| Patient Population | Recurrent platinum-resistant ovarian cancer | Recurrent platinum-resistant ovarian cancer | [6] |
| Treatment | Escalating doses of VB-111 + weekly paclitaxel | VB-111 (1x10¹³ VPs) + weekly paclitaxel (80 mg/m²) | [4][6] |
| CA-125 Response Rate | Not Reported | 58% | [6][9] |
| Median Overall Survival (OS) | 173 days (5.8 months) | 498 days (16.6 months) | [4][6] |
| Key Observation | Treatment was safe and well-tolerated. Favorable outcomes were associated with the induction of an immunotherapeutic effect, evidenced by CD8+ T-cell infiltration in tumor specimens. | Treatment was safe and well-tolerated. Favorable outcomes were associated with the induction of an immunotherapeutic effect, evidenced by CD8+ T-cell infiltration in tumor specimens. |[6] |
Table 2: Phase 3 OVAL Study of VB-111 + Paclitaxel in Platinum-Resistant Ovarian Cancer (NCT03398655)
| Parameter | VB-111 + Paclitaxel Arm | Placebo + Paclitaxel Arm | Reference |
|---|---|---|---|
| Patient Population | 409 randomized patients with recurrent platinum-resistant ovarian cancer | 409 randomized patients with recurrent platinum-resistant ovarian cancer | [1][10] |
| Treatment | VB-111 (1x10¹³ VPs) IV every 8 weeks + weekly paclitaxel (80 mg/m²) | Placebo IV every 8 weeks + weekly paclitaxel (80 mg/m²) | [1] |
| Median Progression-Free Survival (PFS) | 5.29 months | 5.36 months | [1][10] |
| Median Overall Survival (OS) | 13.37 months | 13.14 months | [1][10] |
| RECIST 1.1 Objective Response Rate (ORR) | 28.9% | 29.6% | [1] |
| CA-125 Objective Response Rate (ORR) | 41.1% | 49.4% | [1] |
Table 3: Phase 3 GLOBE Study of VB-111 + Bevacizumab in Recurrent Glioblastoma (NCT02511405)
| Parameter | VB-111 + Bevacizumab Arm | Bevacizumab Monotherapy Arm | Reference |
|---|---|---|---|
| Patient Population | Patients with recurrent glioblastoma (rGBM) | Patients with recurrent glioblastoma (rGBM) | [7] |
| Treatment | Upfront combination of VB-111 (10¹³ VPs) every 8 weeks + bevacizumab (10 mg/kg) every 2 weeks | Bevacizumab monotherapy | [7] |
| Primary Endpoint | Overall Survival (OS) | Overall Survival (OS) | [7] |
| Outcome | The study failed to show a survival benefit for the upfront combination therapy. | The study failed to show a survival benefit for the upfront combination therapy. | [7] |
| Key Observation | Researchers noted that the lack of a VB-111 monotherapy "priming" phase, which was present in a more successful Phase 2 study, may explain the difference in results. | Researchers noted that the lack of a VB-111 monotherapy "priming" phase, which was present in a more successful Phase 2 study, may explain the difference in results. |[7][8] |
Experimental Protocols
The following protocol is based on the methodology of the Phase 3 OVAL clinical trial (NCT03398655) for evaluating the efficacy and safety of VB-111 in combination with paclitaxel.
Protocol 1: Efficacy and Safety Assessment of VB-111 with Paclitaxel in Platinum-Resistant Ovarian Cancer
-
Objective: To determine if the addition of VB-111 to weekly paclitaxel improves Progression-Free Survival (PFS) and/or Overall Survival (OS) compared to paclitaxel alone in patients with recurrent platinum-resistant ovarian cancer.
-
Study Design: A randomized, placebo-controlled, double-blind, multi-center Phase 3 trial.[1][3]
-
Patient Population (Inclusion Criteria):
-
Randomization and Treatment:
-
Eligible patients are randomized 1:1 into two treatment arms.[1]
-
Arm 1 (Experimental): VB-111 (1x10¹³ viral particles) administered as an IV infusion on Day 1 of each 56-day cycle, combined with paclitaxel (80 mg/m²) administered as a weekly IV infusion.[1][3]
-
Arm 2 (Control): Placebo administered as an IV infusion on Day 1 of each 56-day cycle, combined with paclitaxel (80 mg/m²) administered as a weekly IV infusion.[1][3]
-
Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent.[3]
-
-
Assessments:
-
Efficacy:
-
Tumor assessments via CT or MRI scans performed at baseline and periodically during the study.
-
Serum CA-125 levels measured at baseline and throughout the treatment period.
-
Primary endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) as determined by a Blinded Independent Central Review (BICR).[1]
-
-
Safety:
-
Monitoring and grading of adverse events (AEs) and serious adverse events (SAEs) according to NCI CTCAE.
-
Regular physical examinations, vital signs, and clinical laboratory tests.
-
-
-
Data Analysis:
-
The primary analysis compares OS and PFS between the two arms using a log-rank test.
-
Hazard ratios (HR) and their corresponding confidence intervals are calculated.
-
Secondary endpoints like Objective Response Rate (ORR) are compared using appropriate statistical methods.
-
Analysis and Interpretation
The journey of VB-111 in combination with chemotherapy illustrates a common challenge in drug development: translating promising early-phase results into late-phase clinical success. The Phase 1/2 trial in PROC demonstrated a remarkable survival benefit, with median OS extended by nearly a year in the therapeutic dose group.[6] This, along with evidence of immune cell infiltration, provided a strong rationale for the Phase 3 OVAL study.[6]
However, the definitive OVAL trial failed to confirm this benefit, showing no statistically significant improvement in either PFS or OS for the VB-111 combination arm compared to paclitaxel alone.[1][10] This discrepancy raises critical questions for researchers. Potential explanations include differences in patient populations, the complexities of the tumor microenvironment in a larger, more heterogeneous group, or the possibility that the initial findings were an anomaly.
Interestingly, subgroup analyses from the OVAL trial suggested that certain patient responses, such as the occurrence of post-treatment fever (a known side effect of VB-111) and a drop in CA-125 levels, did correlate with better survival outcomes.[9][10] This suggests that while the combination was not effective for the broad study population, a subset of patients may have derived a benefit. The key challenge is identifying these patients prospectively.
Conclusion and Future Directions
For researchers and drug development professionals, the case of VB-111 combined with paclitaxel serves as a critical case study. Despite a strong preclinical and biological rationale, and highly encouraging Phase 1/2 data, the combination did not demonstrate a clinical benefit in a large, randomized Phase 3 trial for platinum-resistant ovarian cancer.[1]
Future research into VB-111 or similar vascular-disrupting and immune-stimulating agents should focus on several key areas:
-
Biomarker Identification: The correlation of post-treatment fever and CA-125 response with improved outcomes suggests a need for predictive biomarkers to identify patients most likely to benefit from this therapeutic approach.[10]
-
Alternative Dosing and Scheduling: The divergent results between Phase 2 and Phase 3 trials for VB-111 in glioblastoma (primed vs. unprimed combination) suggest that the timing and sequence of administration are critical.[7][8] Future protocols could explore a VB-111 monotherapy priming period before introducing chemotherapy to maximize the immune-stimulatory effect.
-
Novel Combinations: While the combination with paclitaxel was unsuccessful in a broad population, exploring combinations with other agents, such as PARP inhibitors or different classes of chemotherapy, may still hold promise in molecularly defined patient subgroups.
References
- 1. Randomized controlled phase III trial of weekly paclitaxel ± ofranergene obadenovec (VB-111) for platinum-resistant ovarian cancer (OVAL Study/GOG 3018). - ASCO [asco.org]
- 2. VB-111 for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ofranergene obadenovec (VB-111) in platinum-resistant ovarian cancer; favorable response rates in a phase I/II study are associated with an immunotherapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized controlled phase III study of VB-111 combined with bevacizumab vs bevacizumab monotherapy in patients with recurrent glioblastoma (GLOBE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of VB-111, an anticancer gene therapy, in patients with recurrent glioblastoma: results of a phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bionews.com [bionews.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. A Study of VB-111 With Paclitaxel vs Paclitaxel for Treatment of Recurrent Platinum-Resistant Ovarian Cancer (OVAL) | University of Miami Health System [umiamihealth.org]
- 12. A Study of VB-111 With Paclitaxel vs Paclitaxel for Treatment of Recurrent Platinum-Resistant Ovarian Cancer (OVAL) | University of Miami Health System [umiamihealth.org]
Troubleshooting & Optimization
Challenges in systemic delivery of ofranergene obadenovec
Welcome to the technical support center for ofranergene obadenovec (ofra-vec). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental challenges and answer frequently asked questions related to the systemic delivery and application of ofranergene obadenovec.
Frequently Asked Questions (FAQs)
Q1: What is ofranergene obadenovec and what is its mechanism of action?
A1: Ofranergene obadenovec is a gene-based targeted therapy with a dual mechanism of action involving vascular disruption and induction of an immune response in solid tumors.[1] It is a non-replicating adenovirus 5 (Ad-5) vector that carries a transgene for a chimeric protein. This protein is composed of the extracellular domain of the human Tumor Necrosis Factor Receptor 1 (TNFR1) and the intracellular death domain of the Fas receptor, under the control of a modified murine pre-proendothelin-1 (PPE-1-3X) promoter.[2] This promoter is specifically activated in angiogenic endothelial cells, leading to targeted apoptosis of these cells and subsequent disruption of the tumor's blood supply. The resulting tumor cell death is believed to trigger an anti-tumor immune response.
Q2: What are the main challenges in the systemic delivery of ofranergene obadenovec?
A2: The primary challenges are related to its adenoviral vector. These include clearance of the virus from the bloodstream, neutralization by pre-existing antibodies in the host, and potential for off-target tissue accumulation. The host's immune system can recognize and eliminate the adenoviral vector, reducing its efficacy.
Q3: In which cell types is the PPE-1-3X promoter active?
A3: The murine preproendothelin-1 promoter is designed to be active predominantly in endothelial cells, particularly those undergoing angiogenesis.[3] Studies have shown high levels of expression in the endothelial cells of both large and small arteries, with lower levels in veins and capillaries.[3] Some expression has also been observed in arterial smooth muscle cells.[3]
Q4: How does the Fas-TNFR1 chimeric receptor induce apoptosis?
A4: The chimeric receptor combines the ligand-binding domain of TNFR1 with the intracellular signaling domain of the Fas receptor. Upon activation, the Fas death domain recruits adaptor proteins like FADD (Fas-Associated Death Domain), which in turn activates a caspase cascade, primarily through caspase-8, leading to programmed cell death (apoptosis).[4][5]
Troubleshooting Guides
Here are some common issues that may be encountered during in vitro experiments with ofranergene obadenovec, along with potential causes and solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low Transgene Expression | 1. Suboptimal Promoter Activity: The PPE-1-3X promoter is influenced by the cellular environment. | - Induce Hypoxia: The PPE-1 promoter is known to be upregulated by hypoxic conditions.[6][7][8] Culture your endothelial cells in a hypoxic chamber (e.g., 1-2% O2) for 24 hours prior to and during transduction. - Modulate Signaling Pathways: The PI3K pathway can influence PPE-1 promoter activity.[8] Ensure your culture conditions do not inhibit this pathway. - Check Transcription Factor Expression: The promoter is regulated by transcription factors such as HIF-1α, AP-1, and GATA-2.[9] Verify the expression of these factors in your cell line. |
| 2. Low Transduction Efficiency: The target cells may not be efficiently transduced by the adenovirus 5 vector. | - Optimize Multiplicity of Infection (MOI): Perform a dose-response experiment with a range of MOIs to determine the optimal concentration for your specific cell line. - Confirm Receptor Expression: Adenovirus 5 typically uses the Coxsackie and Adenovirus Receptor (CAR) for entry. Confirm CAR expression on your target cells. | |
| 3. Poor Vector Quality: The viral vector preparation may have a low titer or be degraded. | - Verify Viral Titer: Use a reliable method such as plaque assay or qPCR to confirm the viral titer. - Proper Storage and Handling: Store the vector at -80°C in small aliquots to avoid multiple freeze-thaw cycles. | |
| High Cell Death in Control (Non-Target) Cells | 1. Adenoviral Vector Toxicity: High concentrations of adenoviral vectors can be cytotoxic to cells regardless of transgene expression. | - Reduce MOI: Use the lowest effective MOI to minimize non-specific toxicity. - Purify the Vector: Ensure the viral preparation is highly purified to remove any contaminants from the production process that may be toxic. |
| 2. Leaky Promoter Expression: The PPE-1-3X promoter may have some basal activity in non-target cells. | - Use Appropriate Controls: Compare with a control adenovirus expressing a reporter gene (e.g., GFP) under the same promoter to assess basal activity. | |
| No or Low Induction of Apoptosis in Target Endothelial Cells | 1. Inefficient Transgene Expression: See "Low Transgene Expression" section. | - Follow the troubleshooting steps for low transgene expression. |
| 2. Apoptosis Pathway Inhibition: The target cells may have defects in the downstream apoptosis signaling pathway. | - Confirm Caspase-8 and Caspase-3 Activity: Use specific assays to measure the activity of these key caspases following transduction. - Check for Apoptosis Inhibitors: Ensure that the cell culture medium does not contain any components that may inhibit apoptosis. | |
| 3. Insufficient Ligand (TNFα) in Culture Medium: The TNFR1 domain of the chimeric receptor may require TNFα for full activation. | - Supplement with TNFα: Add a low concentration of TNFα to the culture medium to see if it enhances apoptosis. | |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect results. | - Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of transduction. - Use Consistent Reagents: Use the same batches of media and supplements for all related experiments. |
| 2. Variability in Viral Vector Preparation: Different batches of the virus may have different titers or quality. | - Titer Each New Batch: Always determine the titer of a new batch of virus before use. - Include a Positive Control: Use a standardized positive control in every experiment to monitor for variability. |
Experimental Protocols
Protocol 1: In Vitro Transduction of Endothelial Cells
This protocol describes the basic steps for transducing endothelial cells (e.g., HUVECs) with ofranergene obadenovec in a 6-well plate format.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
Ofranergene obadenovec viral stock
-
Control adenovirus (e.g., Ad-GFP)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed endothelial cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transduction.
-
Viral Dilution: On the day of transduction, thaw the viral stocks on ice. Prepare serial dilutions of ofranergene obadenovec and the control virus in serum-free medium to achieve the desired MOIs.
-
Transduction: a. Aspirate the growth medium from the cells. b. Wash the cells once with PBS. c. Add the diluted virus to the respective wells. Use a minimal volume to ensure the cells are covered (e.g., 500 µL for a 6-well plate). d. Incubate the plates at 37°C for 2-4 hours, gently rocking the plates every 30 minutes to ensure even distribution of the virus.
-
Post-transduction: a. After the incubation period, add complete growth medium to each well (e.g., 1.5 mL for a 6-well plate). b. Return the plates to the incubator.
-
Analysis: Analyze the cells for transgene expression and biological effects (e.g., apoptosis) at 24, 48, and 72 hours post-transduction.
Protocol 2: Endothelial Cell Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.
Materials:
-
Transduced and control endothelial cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Prepare Cells: Seed and transduce endothelial cells in a white-walled 96-well plate as described in Protocol 1, including appropriate controls (untransduced cells, cells treated with a known apoptosis inducer like staurosporine).
-
Assay Preparation: At the desired time point post-transduction (e.g., 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: a. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. b. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the number of cells (if performing a parallel cell viability assay) and compare the caspase activity in ofranergene obadenovec-treated cells to the controls.
Data Presentation
Table 1: Representative In Vitro Efficacy of Ofranergene Obadenovec in Human Endothelial Cells (HUVEC)
| Parameter | MOI 10 | MOI 50 | MOI 100 | Untreated Control |
| Transgene Expression (% Positive Cells at 48h) | 15% | 65% | 92% | 0% |
| Apoptosis (% Annexin V Positive Cells at 72h) | 12% | 58% | 85% | 5% |
| Caspase-3/7 Activity (Relative Luminescence Units at 48h) | 2.5 | 8.2 | 15.1 | 1.0 |
| Tube Formation Inhibition (% of Control at 48h) | 25% | 75% | 95% | 100% |
Note: The data presented in this table are for illustrative purposes and represent typical expected outcomes. Actual results may vary depending on the specific experimental conditions and cell lines used.
Visualizations
Signaling Pathway
Caption: Signaling pathway of ofranergene obadenovec in angiogenic endothelial cells.
Experimental Workflow
Caption: Troubleshooting workflow for low therapeutic effect of ofranergene obadenovec.
References
- 1. Ofranergene Obadenovec With Weekly Paclitaxel for Platinum-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting gene expression to the vascular wall in transgenic mice using the murine preproendothelin-1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Hypoxic upregulation of preproendothelin-1 gene expression is associated with protein tyrosine kinase-PI3K signaling in cultured lung vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-1 gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VB-111 (ofranergene obadenovec) Preclinical Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VB-111 (ofranergene obadenovec) in preclinical settings.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical experiments with VB-111, leading to inconsistent results.
Question 1: We are observing high variability in tumor growth inhibition between subjects in the same treatment group. What are the potential causes and solutions?
Answer:
High variability in tumor response is a common challenge in preclinical oncology studies. Several factors related to the animal model, tumor establishment, and the agent itself can contribute to this.
Potential Causes:
-
Tumor Heterogeneity: The inherent biological diversity of the tumor cells, even within the same cell line, can lead to different growth rates and responses to therapy.
-
Variable Angiogenesis: Since VB-111's primary mechanism involves targeting angiogenic blood vessels, variability in the degree of vascularization from tumor to tumor can significantly impact efficacy.[1][2] For example, some tumor models, like those derived from the FTC-133 cell line, may have a decreased need for an efficient blood supply, potentially reducing the efficacy of anti-angiogenic agents.[1]
-
Inconsistent Tumor Implantation: Subcutaneous tumor models can have variable growth depending on the exact site of injection and initial cell viability. Uneven tumor establishment can lead to differences in size and access to blood supply.
-
Animal Model and Immune Status: The choice of mouse strain is critical. Immunocompromised models (e.g., nude mice) are necessary for xenografts but will not allow for the evaluation of VB-111's immune-stimulatory effects.[1][3] Different mouse strains, such as BALB/c and C57BL/6, have inherently different immune responses which can affect study outcomes.[4][5]
-
VB-111 Administration and Bioavailability: Issues with intravenous administration, such as incorrect injection volume or leakage, can lead to inconsistent dosing between animals.
Recommended Solutions:
-
Optimize Tumor Model:
-
Ensure consistent cell passage number and viability for tumor implantation.
-
Allow tumors to reach a consistent, measurable size (e.g., 100-150 mm³) before randomizing animals into treatment groups.
-
Consider using orthotopic implantation models, which may better recapitulate the tumor microenvironment, though these are more technically challenging.
-
-
Standardize Procedures:
-
Carefully train all personnel on intravenous injection techniques to ensure consistent delivery of VB-111.
-
Use a consistent formulation and handling procedure for the viral vector to maintain its stability and activity.
-
-
Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual variability.
Question 2: Our study shows a weaker anti-angiogenic effect than reported in the literature, based on CD31 staining. Why might this be happening?
Answer:
A reduced anti-angiogenic effect can point to issues with the timing of assessment, the specific tumor model, or the VB-111 vector itself.
Potential Causes:
-
Timing of Analysis: The anti-angiogenic effect of VB-111 is dynamic. Analysis at a single, late time point might miss the peak of vascular disruption.
-
Tumor Model Resistance: Some tumor models may be less reliant on angiogenesis or may have pre-existing, mature vasculature that is less susceptible to VB-111's mechanism, which specifically targets newly forming blood vessels.[6]
-
Sub-optimal VB-111 Dose: While dose-ranging studies have been performed, the optimal dose can vary between tumor models. An insufficient dose may not achieve the necessary level of transduction in angiogenic endothelial cells.
-
IHC Staining Issues: Technical problems with the CD31 staining protocol, such as improper antibody concentration or tissue fixation, can lead to artificially low signal.
Recommended Solutions:
-
Conduct a Time-Course Study: Harvest tumors at multiple time points after VB-111 administration to identify the peak of vascular disruption.
-
Re-evaluate the Tumor Model: Characterize the baseline vascularity of your chosen tumor model. If it is poorly vascularized, consider an alternative model known to be highly angiogenic.
-
Perform a Dose-Response Study: Test a range of VB-111 doses in your specific model to determine the optimal concentration for achieving a robust anti-angiogenic effect.
-
Optimize and Validate IHC Protocol: Ensure your CD31 staining protocol is validated and includes appropriate positive and negative controls to guarantee reliable results.
Question 3: We are not observing the expected induction of an anti-tumor immune response (e.g., increased CD8+ T-cell infiltration). What could be the reason?
Answer:
VB-111 has a dual mechanism of action that includes inducing a tumor-directed immune response.[6][7] Failure to observe this effect often relates to the choice of animal model or the methods used for assessment.
Potential Causes:
-
Use of Immunocompromised Models: Studies using immunodeficient mice (e.g., nude or SCID mice) will not be able to mount an adaptive immune response. These models are suitable for evaluating the anti-angiogenic effects but not the immunotherapeutic activity of VB-111.[1][3]
-
Insufficient Viral Dose: The immune activation component of VB-111's mechanism may require a certain threshold of viral particles to trigger a robust response.
-
Timing of Immune Assessment: The influx of immune cells into the tumor microenvironment is a dynamic process. Analysis may be performed too early or too late to capture the peak response.
-
Lack of Pre-existing Immunity: In some models, prior exposure to adenoviral vectors (or "priming") may be necessary to elicit a stronger secondary immune response upon treatment.[3][8]
Recommended Solutions:
-
Select an Appropriate Animal Model: Use immunocompetent syngeneic mouse models (e.g., C57BL/6 or BALB/c) to study the immune effects of VB-111.
-
Optimize Dosing and Schedule: Consider a "priming" dose of VB-111 followed by subsequent doses to potentially enhance the immune response, as has been explored in clinical settings.[3][8]
-
Analyze at Multiple Time Points: Assess immune cell infiltration at various time points post-treatment using techniques like flow cytometry or immunohistochemistry for markers such as CD8.
-
Measure Cytokine Levels: Analyze systemic (serum) or local (tumor homogenate) cytokine levels (e.g., IFN-γ) to get a broader picture of the immune activation status.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for VB-111?
A1: VB-111 (ofranergene obadenovec) is a non-replicating adenovirus-5 vector that functions through a dual mechanism.[9][10]
-
Vascular Disruption/Anti-angiogenesis: It carries a gene for a pro-apoptotic receptor (a Fas-TNFR1 chimera) under the control of a promoter (PPE-1-3x) that is specifically activated in angiogenic endothelial cells (the cells lining newly forming blood vessels in tumors).[1][11] This leads to targeted apoptosis (programmed cell death) of these cells, cutting off the tumor's blood supply and leading to starvation and necrosis.[6][12]
-
Immune Activation: The adenoviral vector itself acts as an immunogenic stimulus. It can recruit immune cells, such as cytotoxic CD8+ T-cells, into the tumor microenvironment, effectively turning an immunologically "cold" tumor "hot".[6][7] This induced immune response can then target and destroy tumor cells.[7]
Q2: What are the appropriate animal models for VB-111 preclinical studies?
A2: The choice of model depends on the experimental question:
-
To study anti-angiogenic/vascular disruption effects: Xenograft models using human cancer cell lines in immunodeficient mice (e.g., nude mice) are appropriate.[1][2] These models allow for the growth of human tumors and direct assessment of the agent's effect on tumor vasculature.
-
To study immunotherapeutic effects: Syngeneic models in immunocompetent mice (e.g., C57BL/6 or BALB/c mice with murine tumor cell lines like Lewis Lung Carcinoma) are required.[1] These models have a functional immune system necessary to evaluate the immune response triggered by VB-111.
Q3: What is the recommended dose and administration route for VB-111 in mice?
A3: VB-111 is administered intravenously (IV).[1] Preclinical studies have used a range of doses, often expressed in viral particles (VPs) per mouse. A common therapeutic dose in mouse models has been around 1x10^11 to 1x10^13 VPs.[9][13][14] However, the optimal dose can be model-dependent, and it is recommended to perform a dose-finding study for your specific tumor model.
Q4: Is it normal to observe fever or flu-like symptoms in animals after VB-111 administration?
A4: Yes. Transient, mild-to-moderate fever and flu-like symptoms are known on-target effects of VB-111 administration.[8][9] This is believed to be associated with the immune system's response to the adenoviral vector. In clinical trials, the occurrence of fever has even been correlated with a better response to treatment.[15][16][17]
Q5: Can VB-111 be combined with other therapies in preclinical models?
A5: Yes, VB-111 has been studied in combination with both chemotherapy (e.g., paclitaxel) and other anti-angiogenic agents (e.g., bevacizumab).[13][18] Preclinical studies suggest that combining VB-111 with chemotherapy can have an additive effect.[13] However, clinical trial results have been mixed, with some studies showing a lack of improvement in overall survival when VB-111 was added to standard therapies.[9][15][18] The scheduling of the combination therapy (e.g., VB-111 priming before bevacizumab) may be a critical factor for success.[3][8][18]
Quantitative Data Summary
Table 1: Summary of VB-111 Efficacy in Preclinical Xenograft Models
| Cancer Cell Line | Model Type | Tumor Growth Inhibition (%) | P-value | Reference |
| FTC-133 (Follicular Thyroid) | Nude Mouse Xenograft | 26.6% | P = 0.0596 | [1][2] |
| Lam-1 (Papillary Thyroid) | Nude Mouse Xenograft | 34.4% | P = 0.0046 | [1][2] |
| KTC-3 (Anaplastic Thyroid) | Nude Mouse Xenograft | 37.6% | P = 0.0249 | [1][2] |
| Lewis Lung Carcinoma | Syngeneic Mouse Model | Up to 90% (metastasis) | Not Stated | [13] |
Table 2: Selected Clinical Trial Outcomes with VB-111 (for context)
| Cancer Type | Phase | Combination Agent | Median PFS (VB-111 Arm) | Median PFS (Control Arm) | Median OS (VB-111 Arm) | Median OS (Control Arm) | Reference |
| Platinum-Resistant Ovarian | III (OVAL) | Paclitaxel | 5.29 months | 5.36 months | 13.37 months | 13.14 months | [9][19][20][21][22][23][24] |
| Recurrent Glioblastoma | III (GLOBE) | Bevacizumab | Not a primary endpoint | Not a primary endpoint | 6.8 months | 7.9 months | [18][25] |
| Recurrent Glioblastoma | I/II | Bevacizumab (Primed) | 90 days | 60 days (LE) | 414 days | 223 days (LE) | [3][8][26] |
*LE = Limited Exposure (VB-111 monotherapy until progression)
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Cell Culture: Culture the chosen cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use 6-8 week old mice (e.g., nude mice for xenografts). Allow animals to acclimate for at least one week.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells in 100-200 µL of sterile PBS or media into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = 0.52 x (Length x Width²).[1]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer VB-111 intravenously (e.g., via tail vein) at the predetermined dose.
-
Control Group: Administer a control vector (e.g., an empty adenovirus) or vehicle (e.g., PBS) via the same route and volume.
-
-
Data Collection: Continue to measure tumor volume and body weight every 2-3 days until the study endpoint (e.g., tumor volume reaches a predetermined maximum or signs of morbidity appear).
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. A portion of the tumor can be fixed in formalin for IHC or snap-frozen for molecular analysis.
Protocol 2: Immunohistochemical (IHC) Staining for CD31
-
Tissue Preparation: Fix excised tumor tissue in 10% neutral buffered formalin for 24 hours. Process and embed the tissue in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate slides with a primary antibody against CD31 (PECAM-1) at a pre-optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: Wash slides and apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the slides with hematoxylin to visualize cell nuclei. Dehydrate the slides, clear in xylene, and coverslip using a permanent mounting medium.
-
Analysis: Quantify the microvessel density by capturing images and analyzing the percentage of CD31-positive area using image analysis software.
Protocol 3: Troubleshooting Inconsistent Tumor Response
References
- 1. Antitumor Activity of VB-111, a Novel Antiangiogenic Virotherapeutic, in Thyroid Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Safety and efficacy of VB-111, an anticancer gene therapy, in patients with recurrent glioblastoma: results of a phase I/II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOUSE MODELS FOR ASSESSING PROTEIN IMMUNOGENICITY: LESSONS AND CHALLENGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Preliminary Study in Immune Response of BALB/c and C57BL/6 Mice with a Locally Allergic Rhinitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Science & Pipeline – VBL Therapeutics [candyarsenic.com]
- 7. Ofranergene obadenovec (VB-111) in platinum-resistant ovarian cancer; favorable response rates in a phase I/II study are associated with an immunotherapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of VB-111, an anticancer gene therapy, in patients with recurrent glioblastoma: results of a phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized controlled phase III trial of weekly paclitaxel ± ofranergene obadenovec (VB-111) for platinum-resistant ovarian cancer (OVAL Study/GOG 3018). - ASCO [asco.org]
- 10. VB-111 (ofranergene obadenovec) in combination with nivolumab in patients with microsatellite stable colorectal liver metastases: a single center, single arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ofranergene obadenovec - Wikipedia [en.wikipedia.org]
- 12. VB-111, A Novel Gene Therapeutic Agent in Cancer- Ashini R. Dias, Contributor | Cancer Biology [blogs.shu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Phase I/II dose-escalation study of VB-111, an antiangiogenic gene therapy, in patients with recurrent glioblastoma multiforme. - ASCO [asco.org]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. A Study of VB-111 With Paclitaxel vs Paclitaxel for Treatment of Recurrent Platinum-Resistant Ovarian Cancer (OVAL) [clin.larvol.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. A randomized controlled phase III study of VB-111 combined with bevacizumab vs bevacizumab monotherapy in patients with recurrent glioblastoma (GLOBE) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Ofranergene Obadenovec With Weekly Paclitaxel for Platinum-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 21. VBL craters as ovarian cancer gene therapy fails phase 3 test | pharmaphorum [pharmaphorum.com]
- 22. Ofranergene Obadenovec (Ofra-Vec, VB-111) With Weekly Paclitaxel for Platinum-Resistant Ovarian Cancer: Randomized Controlled Phase III Trial (OVAL Study/GOG 3018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. targetedonc.com [targetedonc.com]
- 24. onclive.com [onclive.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: VB-111 (ofranergene obadenovec) Gene Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects during experiments with VB-111 (ofranergene obadenovec).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of VB-111 and how does it achieve tumor specificity?
A1: VB-111 is a non-replicating adenovirus 5 (Ad-5) vector that delivers a pro-apoptotic gene cassette specifically to angiogenic endothelial cells in the tumor microenvironment. Its specificity is achieved through a dual-targeting mechanism:
-
Transcriptional Targeting: The expression of the therapeutic transgene is driven by a modified murine pre-proendothelin-1 (PPE-1) promoter. This promoter is specifically activated in angiogenic endothelial cells, the cells that form the blood vessels supplying the tumor.
-
Transductional Targeting: While the adenovirus vector can transduce various cell types, the expression of the therapeutic gene is restricted to the target cells by the specific promoter.
The therapeutic transgene is a chimeric protein combining the extracellular domain of the Fas receptor with the death domain of the Tumor Necrosis Factor Receptor 1 (TNFR1). Expression of this Fas-chimera protein on the surface of angiogenic endothelial cells leads to their apoptosis, resulting in the disruption of the tumor's blood supply and subsequent tumor cell death.[1][2]
Q2: What are the known off-target effects of VB-111 observed in preclinical and clinical studies?
A2: In preclinical animal models, VB-111 has been shown to be highly specific with no significant toxicity observed.[3] Clinical trials have demonstrated a manageable safety profile, with the most common treatment-related adverse events being transient, mild-to-moderate flu-like symptoms such as fever, chills, and fatigue.[4][5] These systemic effects are thought to be related to the host's immune response to the adenoviral vector itself, rather than off-target expression of the therapeutic gene. A Phase I study showed that while the transgene was expressed in a metastasis, it was not detected in whole blood, supporting the targeted nature of VB-111.[6]
Q3: How can I assess the biodistribution of VB-111 in my animal model to ensure tumor-specific delivery?
A3: To assess the biodistribution of VB-111, you can perform a quantitative PCR (qPCR) assay to detect viral DNA in various tissues. This will help you determine the amount of vector that has reached the tumor versus other organs. Additionally, you can use techniques like in situ hybridization to visualize transgene expression directly within tissue sections.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no transgene expression in the tumor | Poor vector delivery to the tumor site. | - Optimize the route of administration and injection volume for your animal model. - Ensure proper storage and handling of the viral vector to maintain its infectivity. |
| Inactive PPE-1 promoter in your specific tumor model. | - Confirm that the tumor endothelial cells in your model are actively undergoing angiogenesis. - You can assess this by immunohistochemistry for markers like CD31. | |
| Systemic toxicity or unexpected side effects in animal models | High dose of the viral vector leading to a strong inflammatory response. | - Perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity. - Monitor animals for signs of distress and collect blood samples to analyze for inflammatory cytokines. |
| Off-target expression of the transgene. | - Conduct a thorough biodistribution study as described in the FAQs. - Analyze non-target organs for transgene expression using qPCR or in situ hybridization. | |
| Inconsistent results between experiments | Variability in viral vector preparation. | - Use a standardized protocol for viral vector production and purification. - Accurately titrate each batch of virus to ensure consistent dosing. |
| Differences in tumor growth and angiogenesis between animals. | - Use age- and size-matched animals for your studies. - Monitor tumor growth closely and randomize animals into treatment groups. |
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for VB-111 Biodistribution
This protocol allows for the quantification of VB-111 genomic DNA in various tissues to assess its distribution.
Materials:
-
Tissue samples (tumor and non-target organs) from VB-111 treated and control animals
-
DNA extraction kit
-
Primers and probe specific for a unique region of the VB-111 vector genome (e.g., the Fas-chimera transgene)
-
Primers and probe for a host housekeeping gene (for normalization)
-
qPCR master mix
-
qPCR instrument
Methodology:
-
Harvest tissues of interest at a predetermined time point after VB-111 administration.
-
Weigh each tissue sample.
-
Extract total DNA from each tissue sample using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer.
-
Set up qPCR reactions for both the VB-111 specific target and the host housekeeping gene for each DNA sample.
-
Create a standard curve using a plasmid containing the target sequence of known concentration to quantify the number of viral genomes.
-
Perform the qPCR run.
-
Analyze the data to determine the number of viral genome copies per microgram of host genomic DNA for each tissue.
Protocol 2: In Situ Hybridization (ISH) for Transgene Expression
This protocol enables the visualization of Fas-chimera transgene mRNA expression within tissue sections to confirm tumor-specific expression.
Materials:
-
Frozen or paraffin-embedded tissue sections
-
Digoxigenin (DIG)-labeled RNA probe complementary to the Fas-chimera mRNA
-
Hybridization buffer
-
Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)
-
Chromogenic substrate for the enzyme
-
Microscope
Methodology:
-
Prepare tissue sections on slides.
-
Perform pre-hybridization steps including proteinase K digestion and acetylation to permeabilize the tissue and reduce background.
-
Hybridize the DIG-labeled probe to the tissue sections overnight at an optimized temperature.
-
Perform stringent washes to remove any non-specifically bound probe.
-
Incubate the slides with an anti-DIG antibody-enzyme conjugate.
-
Wash to remove unbound antibody.
-
Add the chromogenic substrate and incubate until the desired color intensity is reached.
-
Counterstain the sections (e.g., with nuclear fast red) and mount with a coverslip.
-
Visualize the localization of the transgene expression under a microscope.
Quantitative Data Summary
The following tables provide illustrative data based on typical findings from preclinical studies of targeted adenoviral gene therapies.
Table 1: Illustrative Biodistribution of VB-111 in a Xenograft Mouse Model
| Tissue | Mean Viral Genomes / µg Host DNA (± SD) |
| Tumor | 1.5 x 10^5 (± 0.3 x 10^5) |
| Liver | 2.1 x 10^3 (± 0.5 x 10^3) |
| Spleen | 1.8 x 10^3 (± 0.4 x 10^3) |
| Lungs | 3.5 x 10^2 (± 0.9 x 10^2) |
| Kidneys | 1.2 x 10^2 (± 0.3 x 10^2) |
| Heart | < 100 |
| Brain | < 100 |
Table 2: Illustrative Preclinical Toxicology Profile of VB-111
| Study Type | Animal Model | Dose Range (Viral Particles/animal) | Key Findings |
| Single-Dose Toxicity | Mouse | 1 x 10^10 - 1 x 10^12 | No mortality or significant clinical signs of toxicity. Mild, transient elevation in liver enzymes at the highest dose. |
| Repeat-Dose Toxicity | Rat | 1 x 10^11 (weekly for 4 weeks) | No mortality or significant clinical signs of toxicity. No evidence of organ damage on histopathological examination. |
| Immunogenicity | Rabbit | 1 x 10^11 | Development of neutralizing antibodies against the adenoviral vector, as expected. No signs of autoimmune response. |
Visualizations
Caption: VB-111 Signaling Pathway in the Tumor Microenvironment.
Caption: Experimental Workflow for Assessing Off-Target Effects.
References
- 1. In Situ Hybridization for Detection of AAV-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCR-Based Analytical Methods for Quantification and Quality Control of Recombinant Adeno-Associated Viral Vector Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Ofranergene obadenovec (VB-111) in platinum-resistant ovarian cancer; favorable response rates in a phase I/II study are associated with an immunotherapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized controlled phase III trial of weekly paclitaxel ± ofranergene obadenovec (VB-111) for platinum-resistant ovarian cancer (OVAL Study/GOG 3018). - ASCO [asco.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparing VB-111 efficacy with bevacizumab in brain cancer
A Comparative Analysis of Ofranergene Obadenovec (VB-111) and Bevacizumab in Recurrent Glioblastoma
This guide provides a detailed comparison of the efficacy of ofranergene obadenovec (VB-111) in combination with bevacizumab versus bevacizumab monotherapy for the treatment of recurrent glioblastoma (rGBM), a highly aggressive form of brain cancer. The analysis is based on data from key clinical trials and preclinical studies, with a focus on quantitative outcomes, experimental methodologies, and mechanisms of action.
Introduction
Glioblastoma is characterized by its rapid growth and high vascularity, making anti-angiogenic therapies a key area of research.[1][2] Bevacizumab (Avastin®), a monoclonal antibody that targets vascular endothelial growth factor (VEGF), is a standard treatment for rGBM in the United States.[1][3] It functions by inhibiting tumor angiogenesis, thereby reducing the tumor's blood supply.[1][2][4]
Ofranergene obadenovec (VB-111) is a first-in-class anticancer gene therapy with a dual mechanism of action. It targets the tumor vasculature, leading to the apoptosis of angiogenic endothelial cells and subsequent tumor starvation.[3][5] Additionally, it is designed to induce a tumor-directed immune response.[3][6]
This guide will focus on the comparative efficacy of these two treatments, primarily drawing data from the pivotal Phase 3 GLOBE trial, which directly compared the combination of VB-111 and bevacizumab to bevacizumab monotherapy.[3][7][8]
Efficacy Data: A Tale of Two Trials
The clinical development of VB-111 in rGBM has yielded contrasting results between its Phase 2 and Phase 3 trials, largely attributed to differences in the treatment regimen.
Phase 3 GLOBE Trial: Upfront Combination Therapy
The GLOBE trial was a randomized, controlled, open-label study that evaluated the upfront combination of VB-111 with bevacizumab versus bevacizumab monotherapy in patients with rGBM.[3][8] The study did not meet its primary or secondary endpoints, showing no statistically significant improvement in overall survival (OS), progression-free survival (PFS), or objective response rate (ORR) for the combination therapy.[3][7][9]
Table 1: Efficacy Results from the Phase 3 GLOBE Trial [3][8][10][11]
| Endpoint | VB-111 + Bevacizumab (n=128) | Bevacizumab Monotherapy (n=128) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 6.8 months | 7.9 months | 1.20 (0.91–1.59) | 0.19 |
| Median Progression-Free Survival (PFS) | 3.4 months | 3.7 months | 1.30 (1.03–1.75) | 0.03 |
| Objective Response Rate (ORR) | 27.3% | 21.9% | - | 0.26 |
| 12-month OS Probability | 25.3% | 24.9% | - | - |
Phase 2 Trial: The Priming Effect
In contrast to the Phase 3 trial, a preceding Phase 2 study demonstrated a significant survival benefit.[12][13] In this trial, patients were "primed" with VB-111 monotherapy, and bevacizumab was added only upon disease progression.[3][9][14] This priming strategy was hypothesized to be crucial for the observed efficacy.
Table 2: Efficacy Results from the Phase 2 Trial (Primed Combination Group) [3][14][15]
| Endpoint | VB-111 Primed + Bevacizumab | Historical Bevacizumab Monotherapy | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 414 days (approx. 13.8 months) | 223 days (approx. 7.4 months) | 0.48 (0.23–0.99) | 0.043 |
| Median Progression-Free Survival (PFS) | 90 days (approx. 3 months) | 60 days (approx. 2 months) | 0.36 (0.14–0.93) | 0.032 |
The stark difference in outcomes between the Phase 2 and Phase 3 trials suggests that the timing and sequence of administration of VB-111 and bevacizumab are critical to the therapeutic effect. The lack of a VB-111 monotherapy priming phase in the GLOBE study is a potential explanation for its failure to replicate the promising Phase 2 results.[3][9]
Experimental Protocols
Phase 3 GLOBE Trial (NCT02511405)
-
Study Design: A Phase 3, randomized, controlled, double-arm, open-label, multi-center study.[3][7][8][16]
-
Patient Population: 256 patients with recurrent glioblastoma (first or second progression) with measurable disease by RANO criteria.[3][16]
-
Treatment Arms:
-
Secondary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival (PFS).[3][8][9]
Phase 2 Trial (NCT01260506)
-
Study Design: A Phase 1/2, open-label, multi-center study.[3][15]
-
Patient Population: Patients with recurrent glioblastoma.[15]
-
Treatment Groups of Interest:
Mechanisms of Action
The distinct mechanisms of action of VB-111 and bevacizumab are central to understanding their potential synergistic or antagonistic effects.
VB-111: Dual-Action Gene Therapy
VB-111 is a non-replicating adenovirus that carries a transgene for a Fas-chimera protein.[5][15] Its mechanism is twofold:
-
Vascular Disruption: The transgene is expressed specifically in angiogenic endothelial cells, leading to their targeted apoptosis. This results in the destruction of the tumor's blood supply.[3][5]
-
Immune Activation: The viral vector and the subsequent cell death are thought to trigger an anti-tumor immune response, leading to the infiltration of T-cells into the tumor microenvironment.[3][6]
Bevacizumab: Anti-VEGF Monoclonal Antibody
Bevacizumab is a humanized monoclonal antibody that binds to and neutralizes VEGF-A.[1][17] VEGF is a key driver of angiogenesis in glioblastoma. By inhibiting VEGF, bevacizumab prevents the formation of new blood vessels that tumors need to grow and spread.[2][4]
Visualizing the Pathways and Protocols
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of VB-111.
Caption: Mechanism of action of Bevacizumab.
Caption: Workflow of the Phase 3 GLOBE Clinical Trial.
Conclusion
The direct comparison in the Phase 3 GLOBE trial did not demonstrate a superior efficacy for the upfront combination of VB-111 and bevacizumab over bevacizumab monotherapy in patients with recurrent glioblastoma.[3][7] However, the promising results from the Phase 2 trial, which employed a VB-111 priming strategy, suggest that the therapeutic potential of VB-111 in this setting may be highly dependent on the treatment regimen.[3][12][13] Further research is warranted to explore the optimal sequencing and combination of VB-111 with other agents, as well as to identify potential biomarkers that could predict patient response. For researchers and drug development professionals, the story of VB-111 in glioblastoma underscores the critical importance of trial design and treatment scheduling in the evaluation of novel cancer therapies.
References
- 1. Use of bevacizumab in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bevacizumab for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized controlled phase III study of VB-111 combined with bevacizumab vs bevacizumab monotherapy in patients with recurrent glioblastoma (GLOBE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Avastin® (bevacizumab) works for recurrent glioblastoma (rGBM) [avastin.com]
- 5. VB-111: A novel anti-vascular therapeutic for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. hcplive.com [hcplive.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A randomized controlled phase III study of VB-111 combined with bevacizumab vs bevacizumab monotherapy in patients with recurrent glioblastoma (GLOBE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Safety and efficacy of VB-111, an anticancer gene therapy, in patients with recurrent glioblastoma: results of a phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A Phase 3, Pivotal Trial of VB-111 Plus Bevacizumab vs. Bevacizumab in Patients With Recurrent Glioblastoma (GLOBE) [clinicaltrials.stanford.edu]
- 17. mdpi.com [mdpi.com]
VB-111 Clinical Trials: A Comparative Analysis of Outcomes in Oncology
An in-depth review of the clinical trial landscape for ofranergene obadenovec (VB-111), a novel gene-based therapy, reveals a complex picture of its efficacy and safety across different cancer indications. This guide provides a comprehensive comparison of key clinical trial outcomes, experimental protocols, and the underlying mechanism of action for researchers, scientists, and drug development professionals.
VB-111 is an investigational agent that utilizes a dual mechanism to combat cancer: it is designed to both disrupt the tumor's blood supply and stimulate an anti-tumor immune response. Clinical trials have primarily focused on recurrent glioblastoma (rGBM) and platinum-resistant ovarian cancer, with several studies providing key insights into the potential and limitations of this therapeutic approach.
Recurrent Glioblastoma (rGBM) Clinical Trial Outcomes
The clinical development of VB-111 in rGBM has seen both promising early-phase results and a challenging Phase 3 outcome. A Phase 1/2 study (NCT01260506) suggested a survival benefit, particularly in patients who were "primed" with VB-111 monotherapy before receiving it in combination with bevacizumab.[1][2] However, the subsequent pivotal Phase 3 GLOBE trial (NCT02511405) did not meet its primary endpoint of improving overall survival with an upfront combination of VB-111 and bevacizumab.[3][4][5]
| Trial ID | Phase | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| NCT01260506 | I/II | Primed Combination: VB-111 followed by VB-111 + bevacizumab | 414 days[1][2] | 90 days[2] | Not Reported |
| Limited Exposure (LE): VB-111 monotherapy | 223 days[1][2] | 60 days[2] | Not Reported | ||
| Unprimed Combination: VB-111 + bevacizumab upfront | 141.5 days[2] | 63 days[2] | Not Reported | ||
| GLOBE (NCT02511405) | III | VB-111 + Bevacizumab | 6.8 months[4] | Not Reported | 27.3%[4] |
| Bevacizumab Monotherapy | 7.9 months[4] | Not Reported | 21.9%[4] |
Platinum-Resistant Ovarian Cancer Clinical Trial Outcomes
In platinum-resistant ovarian cancer, the trajectory of VB-111's clinical evaluation mirrored that of its rGBM program. An initial Phase 1/2 trial (NCT01711970) of VB-111 in combination with paclitaxel showed encouraging results, with a notable CA-125 response rate and a suggestion of improved overall survival.[6][7] This led to the large-scale Phase 3 OVAL study (NCT03398655). Despite promising interim analyses, the final results of the OVAL study showed that the addition of VB-111 to paclitaxel did not significantly improve progression-free survival or overall survival compared to paclitaxel alone.[8][9][10]
| Trial ID | Phase | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | CA-125 Response Rate |
| NCT01711970 | I/II | VB-111 (therapeutic dose) + Paclitaxel | 16.6 months (498 days)[11][6] | Not Reported | 58%[11][6] |
| VB-111 (sub-therapeutic dose) + Paclitaxel | 5.8 months (173 days)[11][6] | Not Reported | Not Reported | ||
| OVAL (NCT03398655) | III | VB-111 + Paclitaxel | 13.37 months[8][10] | 5.29 months[8][10] | 41.1%[8] |
| Placebo + Paclitaxel | 13.14 months[8][10] | 5.36 months[8][10] | 49.4%[8] |
Experimental Protocols
Recurrent Glioblastoma (rGBM) Trials
Phase 1/2 Study (NCT01260506)
-
Objective: To evaluate the safety, tolerability, and efficacy of VB-111 alone and in combination with bevacizumab in patients with recurrent glioblastoma.[1][2]
-
Patient Population: Patients with a histologically confirmed diagnosis of glioblastoma multiforme or gliosarcoma that has progressed after standard treatment with temozolomide and radiation.[12]
-
Dosing Regimen:
-
Dose Escalation Phase: Intravenous VB-111 at escalating doses.
-
Treatment Groups:
-
-
Endpoints: The primary endpoint was median overall survival. Secondary endpoints included safety, overall response rate, and progression-free survival.[1][2]
Phase 3 GLOBE Study (NCT02511405)
-
Objective: To compare the efficacy and safety of VB-111 in combination with bevacizumab versus bevacizumab monotherapy in patients with recurrent glioblastoma.[3][4]
-
Patient Population: Patients with first or second progression of glioblastoma following standard of care treatment.[5]
-
Dosing Regimen:
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included objective response rate and progression-free survival.[4]
Platinum-Resistant Ovarian Cancer Trials
Phase 1/2 Study (NCT01711970)
-
Objective: To assess the safety, tolerability, and efficacy of VB-111 in combination with paclitaxel in patients with recurrent platinum-resistant ovarian cancer.[6][13]
-
Patient Population: Patients with recurrent platinum-resistant Müllerian cancer, including ovarian cancer, who had received prior platinum-based therapy.[14]
-
Dosing Regimen:
-
Endpoints: Assessments included safety, overall survival, progression-free survival, and tumor response based on CA-125 levels and RECIST criteria.[6]
Phase 3 OVAL Study (NCT03398655)
-
Objective: To compare the efficacy and safety of VB-111 in combination with paclitaxel versus placebo plus paclitaxel in patients with recurrent platinum-resistant ovarian cancer.[9][15]
-
Patient Population: Adult patients with histologically confirmed recurrent platinum-resistant epithelial ovarian cancer.[15]
-
Dosing Regimen:
-
Endpoints: The dual primary endpoints were overall survival and progression-free survival.[8][9]
Mechanism of Action and Experimental Workflows
VB-111 is a non-replicating adenovirus 5 vector that carries a proprietary murine pre-proendothelin promoter (PPE-1-3X) and a Fas-chimera transgene.[8][16] This design leads to a dual mechanism of action aimed at both the tumor vasculature and the immune system.
Caption: Dual mechanism of action of VB-111 leading to vascular disruption and immune activation.
The clinical trial workflow for the pivotal Phase 3 studies involved a standard randomized, controlled design.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. A randomized controlled phase III study of VB-111 combined with bevacizumab vs bevacizumab monotherapy in patients with recurrent glioblastoma (GLOBE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized controlled phase III study of VB-111 combined with bevacizumab vs bevacizumab monotherapy in patients with recurrent glioblastoma (GLOBE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. Ofranergene obadenovec (VB-111) in platinum-resistant ovarian cancer; favorable response rates in a phase I/II study are associated with an immunotherapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Randomized controlled phase III trial of weekly paclitaxel ± ofranergene obadenovec (VB-111) for platinum-resistant ovarian cancer (OVAL Study/GOG 3018). - ASCO [asco.org]
- 9. Ofranergene Obadenovec (Ofra-Vec, VB-111) With Weekly Paclitaxel for Platinum-Resistant Ovarian Cancer: Randomized Controlled Phase III Trial (OVAL Study/GOG 3018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. bionews.com [bionews.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A phase I/II trial of multiple dose VB-111 and weekly Paclitaxel for the treatment of recurrent platinum-resistant Mullerian cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
VB-111 Versus Other Anti-Angiogenic Agents for Ovarian Cancer: A Comparative Guide
In the landscape of ovarian cancer therapeutics, targeting angiogenesis—the formation of new blood vessels that fuel tumor growth—has emerged as a critical strategy. This guide provides an objective comparison of VB-111 (ofranergene obadenovec), a novel gene-based therapy, with other prominent anti-angiogenic agents, including bevacizumab, pazopanib, and cediranib. The following sections detail their mechanisms of action, comparative efficacy based on clinical trial data, and the experimental protocols underpinning these findings.
Mechanism of Action: A Divergent Approach to Halting Angiogenesis
Anti-angiogenic agents in ovarian cancer employ distinct strategies to disrupt tumor vascularization. While many therapies focus on inhibiting the Vascular Endothelial Growth Factor (VEGF) pathway, VB-111 introduces a unique dual mechanism.
VB-111 (Ofranergene Obadenovec): This agent is a non-replicating adenovirus that carries a transgene for a pro-apoptotic protein (Fas-TNFR1) under the control of a promoter specific to angiogenic endothelial cells.[1][2] This targeted approach leads to the destruction of tumor blood vessels.[1][3][4] Additionally, VB-111 is designed to induce an anti-tumor immune response, turning "cold" tumors "hot" by recruiting cytotoxic CD8 T-cells.[4][5]
Bevacizumab (Avastin®): As a recombinant humanized monoclonal antibody, bevacizumab directly binds to and neutralizes all active isoforms of VEGF-A.[6][7][8] By sequestering VEGF-A, it prevents the activation of VEGF receptors (VEGFRs) on endothelial cells, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation and migration.[6][7][8]
Pazopanib (Votrient®): Pazopanib is an oral multi-targeted tyrosine kinase inhibitor (TKI).[9][10] It blocks the intracellular tyrosine kinase domains of VEGFR-1, -2, and -3, as well as other receptors involved in tumor growth and angiogenesis, such as platelet-derived growth factor receptors (PDGFR-α and -β) and c-Kit.[9][11][12]
Cediranib: Similar to pazopanib, cediranib is an oral, potent TKI of VEGFR-1, -2, and -3.[13][14][15] By inhibiting these receptors, it blocks the signaling cascade that promotes the growth of new blood vessels essential for tumor survival.[15]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by these anti-angiogenic agents.
Caption: VB-111's dual mechanism of action.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Randomized controlled phase III trial of weekly paclitaxel ± ofranergene obadenovec (VB-111) for platinum-resistant ovarian cancer (OVAL Study/GOG 3018). - ASCO [asco.org]
- 3. Promising treatment for ovarian cancer reaches final stages of clinical trials [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
- 5. Ofranergene obadenovec (VB-111) in platinum-resistant ovarian cancer; favorable response rates in a phase I/II study are associated with an immunotherapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Utilization of Bevacizumab in Patients with Advanced Ovarian Cancer: A Systematic Review of the Mechanisms and Effects [mdpi.com]
- 7. Bevacizumab in the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bevacizumab in ovarian cancer therapy: current advances, clinical challenges, and emerging strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pazopanib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Cediranib, an Oral Inhibitor of Vascular Endothelial Growth Factor Receptor Kinases, Is an Active Drug in Recurrent Epithelial Ovarian, Fallopian Tube, and Peritoneal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [christie.openrepository.com]
- 15. go.drugbank.com [go.drugbank.com]
Correlating VB-111 Biomarker Expression with Patient Response in Platinum-Resistant Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VB-111 (ofranergene obadenovec), an investigational anti-cancer gene therapy, with alternative treatments for platinum-resistant ovarian cancer (PROC). The focus is on the correlation between biomarker expression and patient response, supported by experimental data from clinical trials.
Executive Summary
VB-111 is a first-in-class, targeted anti-cancer agent with a dual mechanism of action: blockade of tumor vasculature and induction of an anti-tumor immune response.[1][2] While initial Phase 1/2 studies in PROC showed promising results, the pivotal Phase 3 OVAL study did not meet its primary endpoints of improving progression-free survival (PFS) or overall survival (OS) when combined with paclitaxel, compared to paclitaxel alone.[3][4] Despite the overall trial results, exploratory analyses from studies on VB-111 suggest a potential correlation between certain biomarkers, namely Cancer Antigen 125 (CA-125) response and post-treatment fever, and improved patient outcomes.[3][5] This guide will delve into the available data for VB-111, compare it with a standard-of-care treatment, bevacizumab in combination with chemotherapy, and discuss the implications for future research and drug development in this challenging disease setting.
Data Presentation: Comparative Efficacy in Platinum-Resistant Ovarian Cancer
The following tables summarize the key efficacy data from clinical trials of VB-111 and a standard-of-care comparator, bevacizumab, in the treatment of PROC.
Table 1: Efficacy of VB-111 in Platinum-Resistant Ovarian Cancer
| Clinical Trial | Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) - CA-125 |
| Phase 1/2 (NCT01711970) | VB-111 (therapeutic dose) + Paclitaxel | 17 | Not Reported | 16.6 months | 58% |
| VB-111 (sub-therapeutic dose) + Paclitaxel | 4 | Not Reported | 5.8 months | Not Reported | |
| Phase 3 OVAL (NCT03398655) | VB-111 + Paclitaxel | 204 | 5.29 months | 13.37 months | 41.1% |
| Placebo + Paclitaxel | 205 | 5.36 months | 13.14 months | 49.4% |
Data sourced from references:[1][2][3][5]
Table 2: Efficacy of Bevacizumab in Platinum-Resistant Ovarian Cancer (AURELIA Trial)
| Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) - RECIST 1.1 |
| Bevacizumab + Chemotherapy | 179 | 6.7 months | 16.6 months | 27.3% |
| Chemotherapy Alone | 182 | 3.4 months | 13.3 months | 11.8% |
Data sourced from references:[6]
Table 3: Efficacy of PARP Inhibitors in Platinum-Resistant Ovarian Cancer (gBRCAm)
| Treatment | Number of Patients | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| PARP Inhibitors (Olaparib/Talazoparib) | 17 | 8.2 months | 14.9 months | 47% |
This data is from a single-center retrospective analysis and not a direct head-to-head comparison.[7][8]
Biomarker Correlation with VB-111 Response
Exploratory analyses of VB-111 clinical trials have investigated potential biomarkers of response.
CA-125 Response
In both the Phase 1/2 and the Phase 3 OVAL studies, a response in the tumor marker CA-125 was associated with improved survival in patients receiving VB-111.[1][5] In the Phase 1/2 trial, patients with a CA-125 response (defined as a ≥50% reduction) had a median OS of 808 days compared to 351 days in non-responders.[9] The OVAL trial also showed that CA-125 response was a significant prognostic factor for both PFS and OS in the VB-111 arm.[5]
Post-Treatment Fever
The induction of a transient fever following VB-111 administration has been explored as a potential pharmacodynamic marker of the drug's immune-stimulatory effect. In the Phase 1/2 study, patients who experienced post-treatment fever had a median OS of 808 days compared to 479 days for those without fever.[2] An interim analysis of the OVAL trial also noted that among patients experiencing post-treatment fever, the CA-125 response rate was 69%.[9][10]
CD8+ T-cell Infiltration
The immunotherapeutic effect of VB-111 is hypothesized to be mediated by the infiltration of cytotoxic T-lymphocytes into the tumor microenvironment. In the Phase 1/2 study, tumor biopsies taken after VB-111 treatment showed infiltration of CD8+ T-cells in areas of apoptotic cancer cells, suggesting an induction of an anti-tumor immune response.[1][2]
Experimental Protocols
VB-111 Clinical Trial Design (OVAL Study)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled multicenter trial (NCT03398655).[5]
-
Patient Population: Patients with recurrent platinum-resistant ovarian cancer.[5]
-
Treatment Arms:
-
Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[5]
-
Biomarker Analysis:
-
CA-125 Levels: Serum CA-125 levels were monitored throughout the study. A CA-125 response was defined according to the Gynecological Cancer Intergroup (GCIG) criteria, which generally involves a sustained 50% reduction from a pre-treatment nadir.[11]
-
Fever: Body temperature was monitored post-infusion to assess for treatment-emergent fever.
-
Immunohistochemistry for CD8+ T-cells (as per Phase 1/2 study description)
While specific antibody clones and detailed protocols from the VB-111 trials are not publicly available, a general methodology for detecting CD8+ T-cells in tumor tissue via immunohistochemistry (IHC) is as follows:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the CD8 antigen. This typically involves immersing the slides in a buffer solution (e.g., citrate buffer, pH 6.0) and heating.
-
Blocking: Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the CD8 protein.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to visualize the staining.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.
-
Analysis: The number and density of CD8-positive T-cells within the tumor microenvironment are quantified, often by a pathologist or through digital image analysis.
Mandatory Visualizations
Caption: Dual mechanism of action of VB-111.
Caption: Experimental workflow for biomarker analysis.
Conclusion
VB-111, despite not meeting its primary endpoints in the Phase 3 OVAL trial, has demonstrated intriguing signals of activity that appear to be correlated with specific biomarkers. The association of CA-125 response and post-treatment fever with improved survival suggests that a subset of patients may derive benefit from this novel gene therapy. The induction of CD8+ T-cell infiltration into the tumor microenvironment provides a plausible mechanism for its immunotherapeutic action.
Compared to the established efficacy of bevacizumab in combination with chemotherapy in PROC, the clinical utility of VB-111 remains unproven. However, the biomarker data from the VB-111 trials underscores the importance of patient selection and the potential for identifying individuals more likely to respond to targeted and immune-based therapies. Future research should focus on validating these biomarkers and potentially exploring VB-111 in combination with other agents in carefully selected patient populations. The NCCN guidelines for ovarian cancer recommend non-platinum-based single-agent or combination therapies, including bevacizumab-containing regimens, for platinum-resistant disease.[6][12][13] For patients with germline BRCA mutations, PARP inhibitors have also shown efficacy in this setting.[7][12] The data presented in this guide highlights the complexities of treating PROC and the ongoing need for innovative therapeutic strategies and robust biomarker discovery.
References
- 1. Ofranergene obadenovec (VB-111) in platinum-resistant ovarian cancer; favorable response rates in a phase I/II study are associated with an immunotherapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vblrx.com [vblrx.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Randomized controlled phase III trial of weekly paclitaxel ± ofranergene obadenovec (VB-111) for platinum-resistant ovarian cancer (OVAL Study/GOG 3018). - ASCO [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. PARP Inhibitor in Platinum-Resistant Ovarian Cancer: Single-Center Real-World Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. bionews.com [bionews.com]
- 10. A Study of VB-111 With Paclitaxel vs Paclitaxel for Treatment of Recurrent Platinum-Resistant Ovarian Cancer (OVAL) [clin.larvol.com]
- 11. ascopubs.org [ascopubs.org]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. ovarian.org [ovarian.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Anticancer Agent 111
The effective and safe disposal of investigational anticancer agents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols for potent compounds like Anticancer Agent 111 is paramount to prevent occupational exposure and environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this agent, ensuring the protection of both personnel and the ecosystem.
Antineoplastic and cytotoxic drugs, including investigational compounds, are often mutagenic, teratogenic, or carcinogenic.[1] Improper handling and disposal can lead to serious health consequences.[1] Therefore, all waste containing or potentially contaminated with this compound must be managed as hazardous waste, in compliance with federal and state regulations such as the Resource Conservation and Recovery Act (RCRA).[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards and handling requirements.[1] All personnel involved in the disposal process must be trained on the risks and the appropriate use of personal protective equipment (PPE).[3]
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-rated gloves.[1][3] The outer glove should be changed immediately if contaminated.[3]
-
Gown: A lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3]
-
Eye Protection: Use safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the physical form of the agent and the specific procedure.
All preparation and handling of this compound should be performed within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet (BSC) that is exhausted to the outside.[3]
Waste Segregation and Classification
Proper segregation of waste is the first step in the disposal process. Waste contaminated with this compound is generally categorized into two main types: trace chemotherapy waste and bulk chemotherapy waste.[4]
| Waste Category | Description | Examples | Disposal Container |
| Trace Chemotherapy Waste | Items that are empty and contain less than 3% of the original weight of the agent. | Empty vials, syringes with no visible drug, used PPE (gloves, gowns), contaminated absorbent pads.[1][4] | Yellow sharps containers for sharps; yellow bags or containers for other contaminated items.[1] |
| Bulk (Non-Trace) Chemotherapy Waste | Items that contain more than a trace amount of the anticancer agent. | Partially full vials, syringes containing the drug, materials used to clean up large spills.[4] | Black RCRA hazardous waste containers.[1] |
Step-by-Step Disposal Procedures
1. Disposal of Contaminated Sharps:
-
Immediately after use, dispose of all needles, syringes, and other sharps contaminated with this compound into a designated, puncture-resistant chemotherapy sharps container.[3]
-
Syringes must be empty with no visible drug to be considered trace waste.[1] If any volume of the drug remains, the syringe must be disposed of as bulk hazardous chemical waste in a black container.[1]
-
Do not recap, bend, or break needles.[1]
2. Disposal of Vials and Ampules:
-
Empty vials and ampules are considered trace waste and should be placed in the yellow trace chemotherapy waste sharps container.[4]
-
Partially used or full vials of this compound are considered bulk hazardous waste and must be disposed of in the black RCRA hazardous waste container.[5]
3. Disposal of Contaminated PPE and Labware:
-
All disposable items, such as gloves, gowns, and absorbent pads, that are contaminated with this compound should be placed in a designated chemotherapy waste bag (typically yellow) while still inside the containment hood.[3]
-
Seal the bag before removing it from the hood and place it in the appropriate trace chemotherapy waste container.[3]
4. Disposal of Liquid Waste:
-
Do not dispose of liquid waste containing this compound down the drain.
-
Collect all liquid waste in a designated, leak-proof, and properly labeled hazardous waste container. This is considered bulk waste.
-
Separate waste solutions of antineoplastic drugs from other hazardous chemical wastes.[1]
5. Spill Management:
-
In the event of a spill, use a chemotherapy spill kit to clean the area.
-
All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in the black RCRA hazardous waste container.[4]
Final Disposal and Destruction
All waste streams containing this compound, whether trace or bulk, must be ultimately disposed of via incineration at a licensed hazardous waste facility.[4][5][6] Do not autoclave waste containing chemotherapeutic agents.[4]
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup of full waste containers.[1] Ensure all containers are properly labeled with a hazardous waste tag.[1]
Experimental Protocols and Visualizations
While specific experimental protocols for the disposal of "this compound" are not publicly available, the following workflow diagram illustrates the general decision-making process for its proper disposal in a laboratory setting.
References
- 1. web.uri.edu [web.uri.edu]
- 2. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 3. uwyo.edu [uwyo.edu]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. The handling of antineoplastic drugs in a major cancer center - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
